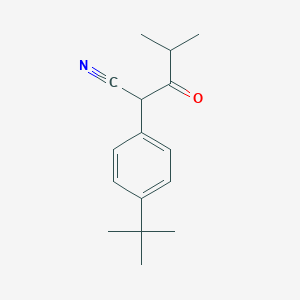

2-(4-Tert-butylphenyl)-4-methyl-3-oxopentanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-4-methyl-3-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c1-11(2)15(18)14(10-17)12-6-8-13(9-7-12)16(3,4)5/h6-9,11,14H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOHTBUYXXFTDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(C#N)C1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Tert-butylphenyl)-4-methyl-3-oxopentanenitrile is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the existing literature on its biological activity, including experimental findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a nitrile functional group attached to a ketone and a tert-butyl-substituted phenyl ring. Its structural formula can be represented as follows:

This structure is significant as the presence of the nitrile group and the bulky tert-butyl group may influence its biological interactions and pharmacokinetics.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies have shown that derivatives can inhibit tumor necrosis factor-alpha (TNF-α) production in vitro, which is a critical mediator in inflammatory processes. In one study, compounds were evaluated for their ability to suppress TNF-α levels significantly, with some derivatives achieving over 90% inhibition at specific concentrations .

Table 1: Inhibition of TNF-α Production by Related Compounds

| Compound | TNF-α Inhibition (%) | IC50 (µM) |

|---|---|---|

| 4a | 96.9 | 3.6 |

| 4f | 93.2 | 1.6 |

| Control | 0 | N/A |

These findings suggest that modifications in the chemical structure can enhance the anti-inflammatory efficacy of related compounds.

Anticancer Activity

The anticancer potential of similar compounds has also been explored. For example, certain derivatives have shown promising cytotoxic effects against various cancer cell lines, including lung cancer (A549). The IC50 values for some derivatives ranged from 11.20 µg/mL to 59.61 µg/mL, indicating moderate to high cytotoxicity .

Table 2: Cytotoxicity of Oxadiazole Derivatives Against A549 Cell Line

| Compound | IC50 (µg/mL) | Activity Level |

|---|---|---|

| 11b | 11.20 | High |

| 11c | 15.73 | Moderate |

| 13b | 59.61 | Low |

These results underscore the potential of structurally related compounds in cancer therapy.

The mechanisms underlying the biological activity of these compounds often involve modulation of key signaling pathways associated with inflammation and cancer proliferation. For instance, inhibition of NF-kB signaling pathways has been implicated in reducing inflammation and tumor progression . Additionally, the ability to inhibit specific kinases involved in cell signaling may contribute to their anticancer effects .

Case Studies

Several case studies highlight the therapeutic applications of related compounds in clinical settings:

- Anti-inflammatory Effects : A study using carrageenan-induced thermal hypernociception models demonstrated that certain derivatives effectively reduced pain responses by inhibiting TNF-α production .

- Cancer Treatment : Clinical evaluations have indicated that compounds similar to this compound may enhance the efficacy of existing chemotherapeutics by overcoming resistance mechanisms in cancer cells .

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The compound has been studied for its potential as a lead structure in the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various targets, including enzymes and receptors involved in disease processes.

- Inhibitors of Enzymatic Activity : Research indicates that derivatives of this compound can act as inhibitors for specific enzymes, such as monoamine oxidase (MAO) and heat shock protein 90 (Hsp90). These enzymes play critical roles in neurodegenerative diseases and cancer, respectively .

- Analgesic Properties : Some studies have investigated the analgesic effects of related compounds, suggesting that modifications to the structure can yield potent pain relief agents without significant side effects .

Materials Science

- Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance stability and performance under various conditions.

- Nanotechnology : Research has explored the use of this compound in creating nanomaterials for drug delivery systems. Its ability to form stable complexes with therapeutic agents can improve bioavailability and targeted delivery .

Agricultural Innovations

- Pesticide Development : The compound's structural characteristics may allow it to function as an active ingredient in pesticides or herbicides. Studies are ongoing to evaluate its efficacy against specific pests while minimizing environmental impact .

- Plant Growth Regulators : There is potential for this compound to be developed into a plant growth regulator, enhancing crop yield and resistance to stress factors such as drought or disease.

Case Studies

Chemical Reactions Analysis

Cyclocondensation with Hydrazines

The ketone and nitrile groups facilitate cyclization reactions with hydrazines to form pyrazole derivatives. For example:

Reaction:

2-(4-Tert-butylphenyl)-4-methyl-3-oxopentanenitrile + Hydrazine hydrate → 5-Isopropyl-1H-pyrazol-3-amine derivatives

| Condition | Solvent | Temperature | Time (h) | Yield | Source |

|---|---|---|---|---|---|

| Hydrazine hydrate | Ethanol | Reflux | 3–24 | 59–99% |

-

Mechanism: The ketone reacts with hydrazine to form a hydrazone intermediate, followed by nitrile cyclization to yield pyrazole[^6^].

-

Key Data: LC/MS and NMR confirm exclusive product formation under optimized conditions[^6^].

Catalytic Cross-Coupling Reactions

The aromatic tert-butylphenyl group participates in palladium-catalyzed Suzuki-Miyaura couplings.

Example Reaction:

this compound + Arylboronic acid → Biaryl derivatives

| Catalyst System | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Pd(acac)/bpy | TsOH | Toluene/HO | 80°C | 85% |

-

Notes: The nitrile group remains intact during coupling, enabling further functionalization[^2^].

Cyclization Reactions

The ketone and nitrile groups enable cyclization under acidic or thermal conditions to form heterocycles.

Example: Synthesis of pyrrole derivatives

Reagents: FeCl, PPh, DTBP (oxidizing agent)

| Substrate | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| 1,3-Dicarbonyl analog | 2-Arylpyrrole derivatives | 100°C, 36 h | 86% |

-

Mechanism: Oxidative coupling of the nitrile and ketone groups forms a pyrrole ring[^1^].

Multi-Component Reactions (MCRs)

The nitrile group participates in Cu-catalyzed asymmetric MCRs with alkenes and cyclobutanone oxime esters.

Example:

this compound + Alkene + Cyclobutanone oxime ester → Functionalized cyclopropane derivatives

| Catalyst System | Solvent | Yield | ee (%) | Source |

|---|---|---|---|---|

| Cu(CHCN)PF/Ligand-1 | DMA | 70% | 90 |

-

Optimization: DMA solvent and 4 mL reaction volume maximize yield and enantioselectivity[^8^].

Electrochemical Reduction

The nitrothiophene analogs of this compound undergo nitro-group reduction, suggesting potential electroactivity.

Key Insight:

-

Cyclic voltammetry shows reduction peaks at −500 mV (nitro group) and −1,400 mV (heterocyclic moiety)[^5^].

-

Relevance: Electrochemical activation parallels enzymatic pathways (e.g., Ddn nitroreductase)[^5^].

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-tert-butylphenyl)-4-methyl-3-oxopentanenitrile typically involves:

- Introduction of the 4-tert-butylphenyl group onto a suitable keto or nitrile precursor.

- Formation of the keto-nitrile functionality through controlled carbon-carbon bond formation.

- Use of appropriate base and solvent systems to facilitate substitution and condensation reactions.

- Purification steps involving recrystallization or salt formation to enhance product purity.

Specific Preparation Routes and Conditions

Alkylation and Condensation Using 4-tert-butyl-4-chlorobutyrophenone

A key intermediate, 4'-tert-butyl-4-chlorobutyrophenone, is commonly used for nucleophilic substitution reactions to introduce the 4-tert-butylphenyl moiety. The following conditions have been reported:

| Reagents & Conditions | Description | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|

| Sodium hydrogen carbonate, DMF, toluene reflux, 12 h | Reaction of 4-benzhydryloxypiperidine with 4'-tert-butyl-4-chlorobutyrophenone in presence of NaHCO3 | 66.4 | 99.77% | Product isolated as beige solid; discoloration suppressed by excluding air or purification |

| Potassium carbonate, methyl isobutyl ketone, inert atmosphere, 105–116 °C, 2.25 h | Reaction of benzhydryloxypiperidine toluenesulfonate with 4'-tert-butyl-4-chlorobutyrophenone | 55.3 | 99.27% | Vigorous gas evolution noted; product purified by recrystallization |

| Sodium hydrogen carbonate, methyl isobutyl ketone, reflux at 119 °C, 11 h | Reaction with 4-benzhydryloxypiperidine hydrochloride and 4'-tert-butyl-4-chlorobutyrophenone | 57.1 | 89.2% | Product isolated via oxalate salt formation and neutralization |

These methods highlight the importance of base choice (NaHCO3 or K2CO3), solvent (DMF, toluene, methyl isobutyl ketone), and temperature control to optimize yields and purity. The reaction times range from 2 to 12 hours under reflux or elevated temperatures, with inert atmosphere conditions improving selectivity and suppressing side reactions.

Alternative Synthetic Procedures

Nucleophilic Substitution with Nitriles and Alkyl Halides

A general procedure involves reacting the corresponding nitrile with alkyl halides in the presence of phase transfer catalysts and bases:

- The nitrile (1 equiv.) is combined with an alkyl halide such as 1-bromo-2-chloroethane (1.5 equiv.) and a catalytic amount of N-benzyl-N,N,N-triethylammonium chloride.

- The mixture is heated to 50 °C.

- A freshly prepared aqueous NaOH solution (6 equiv.) is added dropwise.

- The reaction is stirred overnight at 50 °C.

- Workup involves extraction with dichloromethane, washing, drying, and evaporation to yield the cyclopropyl intermediate, often used directly in subsequent steps.

This approach allows for the construction of nitrile-bearing intermediates that can be further elaborated to the target oxopentanenitrile.

Reduction and Oxidation Steps

- Reduction of nitrile intermediates with DIBAL-H at low temperatures (-78 °C) followed by acidic workup yields aldehyde intermediates.

- These aldehydes can be isolated by column chromatography and further functionalized to yield the keto-nitrile structure.

- Palladium-catalyzed coupling reactions with isobutyraldehyde and aryl bromides in the presence of bases such as Cs2CO3 and phosphine ligands in anhydrous solvents at elevated temperatures (110 °C) can also be used to introduce the methyl and oxo groups adjacent to the nitrile.

Purification and Quality Control

- Products are often purified by recrystallization from ethanol or by salt formation (e.g., oxalate salts), followed by neutralization.

- HPLC analysis is used to confirm purity, with typical purities reported above 89% and often exceeding 99%.

- Discoloration issues during synthesis can be mitigated by excluding air or applying additional purification steps.

- Drying under vacuum at moderate temperatures (45 °C) ensures removal of residual solvents and moisture.

Summary Table of Preparation Methods

| Method No. | Key Reagents & Conditions | Reaction Time | Temperature | Yield (%) | Purity (HPLC) | Remarks |

|---|---|---|---|---|---|---|

| 1 | 4'-tert-butyl-4-chlorobutyrophenone, NaHCO3, DMF, toluene reflux | 12 h | Reflux (~110 °C) | 66.4 | 99.77% | Discoloration controlled by air exclusion |

| 2 | Benzhydryloxypiperidine toluenesulfonate, K2CO3, methyl isobutyl ketone, N2 atmosphere | 2.25 h | 105–116 °C | 55.3 | 99.27% | Vigorous gas evolution observed |

| 3 | 4'-tert-butyl-4-chlorobutyrophenone, NaHCO3, methyl isobutyl ketone | 11 h | Reflux (119 °C) | 57.1 | 89.2% | Product isolated via oxalate salt |

| 4 | Nitrile, 1-bromo-2-chloroethane, N-benzyl-N,N,N-triethylammonium chloride, NaOH | Overnight | 50 °C | Not specified | Not specified | Cyclopropyl intermediate formation |

| 5 | DIBAL-H reduction of nitrile intermediate, acidic workup | 4 h total | -78 °C to RT | Not specified | Not specified | Aldehyde intermediate isolation |

| 6 | Pd-catalyzed coupling of aryl bromide with isobutyraldehyde, Cs2CO3, tri-tert-butylphosphine | 4 h | 110 °C | Not specified | Not specified | Introduction of methyl and oxo groups |

Research Findings and Observations

- The choice of base and solvent critically affects yield and purity, with sodium hydrogen carbonate and potassium carbonate being effective bases.

- Elevated temperatures and inert atmosphere conditions improve reaction rates and selectivity.

- Side reactions leading to discoloration or impurities can be minimized by exclusion of air and careful purification.

- Salt formation (e.g., oxalate salts) and recrystallization are effective purification strategies.

- The use of phase transfer catalysts and controlled addition of strong bases enable efficient nucleophilic substitution on nitrile substrates.

- Reduction and Pd-catalyzed coupling steps are valuable for functional group transformations leading to the final keto-nitrile structure.

Q & A

Basic: What synthetic strategies are employed to prepare 2-(4-Tert-butylphenyl)-4-methyl-3-oxopentanenitrile, and what critical parameters govern yield optimization?

Answer:

The synthesis typically involves multi-step organic reactions. A common approach begins with alkylation of phenol using isobutene to form 4-tert-butylphenol, a key intermediate . Subsequent steps may include condensation with methyl acetoacetate derivatives to introduce the 4-methyl-3-oxo group, followed by cyanation via nucleophilic substitution (e.g., using KCN or NaCN under acidic conditions). Critical parameters include:

- Temperature control during alkylation to minimize side products.

- Catalyst selection (e.g., Lewis acids like AlCl₃ for Friedel-Crafts reactions).

- Solvent polarity adjustments to stabilize intermediates during nitrile formation.

Reaction progress should be monitored via TLC or HPLC to isolate intermediates .

Basic: Which analytical techniques are prioritized for structural elucidation of this compound?

Answer:

- NMR Spectroscopy : ¹H NMR identifies the tert-butyl singlet (~1.3 ppm) and methyl group integration. ¹³C NMR confirms the nitrile carbon (~115-120 ppm) and ketone carbonyl (~210 ppm).

- IR Spectroscopy : Sharp peaks at ~2250 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (C=O) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) determines the molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemistry and confirm bond angles .

Advanced: How can researchers address discrepancies between experimental NMR data and computational predictions for this compound?

Answer:

Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or solvent interactions. Methodological solutions include:

- Variable-Temperature NMR : Assess rotational barriers of the tert-butyl group or keto-enol tautomerism.

- DFT Simulations : Use Gaussian or ORCA with solvent models (e.g., PCM) to predict chemical shifts. Cross-validate with 2D NMR (HSQC, HMBC) for signal assignment.

- Crystallographic Validation : Resolve the crystal structure via SHELX refinement to compare bond lengths/angles with computed geometries .

Advanced: What experimental designs are recommended to study the reactivity of the nitrile group in catalytic transformations?

Answer:

- Catalytic Hydrogenation : Use Pd/C or Raney Ni under H₂ to reduce the nitrile to an amine. Monitor via in situ FTIR to track C≡N disappearance.

- Nucleophilic Additions : React with Grignard reagents (e.g., MeMgBr) to form ketones. Quench with D₂O to confirm deuterium incorporation.

- Kinetic Profiling : Vary catalysts (e.g., ZnCl₂ vs. CuCN) and temperatures to establish rate laws. Compare with analogs like 4-(2-fluorophenyl)butanenitrile to assess electronic effects .

Advanced: How can computational models predict the biological activity of this compound, and how are results validated experimentally?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Focus on hydrophobic interactions with the tert-butylphenyl group.

- MD Simulations : Run GROMACS to assess binding stability over 100+ ns trajectories.

- In Vitro Assays : Validate docking results with enzyme inhibition assays (e.g., IC₅₀ measurements) or cell viability tests. Cross-reference with structurally related compounds, such as quinazolin-4-yl ether derivatives, to identify structure-activity trends .

Advanced: What strategies resolve contradictions in spectral data when impurities or tautomers are present?

Answer:

- Chromatographic Purity Checks : Use HPLC-MS to detect impurities. Adjust mobile phase (e.g., acetonitrile/water gradients) for better separation.

- Tautomer Identification : Perform deuterium exchange experiments (¹H NMR in D₂O) to detect enolizable protons.

- Synchrotron XRD : High-resolution X-ray data (refined via SHELXL) can distinguish tautomeric forms or co-crystallized solvents .

Advanced: How is the compound’s stability assessed under varying environmental conditions (e.g., light, humidity)?

Answer:

- Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines) or elevated humidity (40°C/75% RH) for 4 weeks. Monitor via UPLC for degradation products.

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated stability data.

- Surface Interaction Analysis : Use XPS or ToF-SIMS (as in indoor surface chemistry studies) to study adsorption/desorption on materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.